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Compound of Interest

2-amino-2-(4-bromophenyl)acetic
Acid

cat. No.: B3029578

Compound Name:

An In-Depth Technical Guide to (R)-2-amino-2-(4-bromophenyl)acetic Acid: Structure,
Synthesis, and Application

Introduction

(R)-2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic a-amino acid, serves as a
pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its structure,
featuring a stereogenic center directly attached to a halogenated aromatic ring, provides a
unique combination of chirality and chemical reactivity. This guide offers a comprehensive
overview for researchers and drug development professionals, detailing the compound's
structure, physicochemical properties, enantioselective synthesis strategies, analytical
characterization, and its significant role as a scaffold for creating novel therapeutic agents. The
bromine atom, in particular, not only influences the molecule's electronic properties but also
acts as a versatile synthetic handle for advanced molecular engineering, such as cross-
coupling reactions.[1]

Physicochemical and Structural Properties

The fundamental identity of a chemical entity is defined by its structure and physical
characteristics. (R)-2-amino-2-(4-bromophenyl)acetic acid is distinguished by a specific
three-dimensional arrangement of its atoms, which is crucial for its interactions in biological
systems.[1]
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Core Data

A summary of the key identifiers and properties for this compound is provided below.

Property Value Source

(2R)-2-amino-2-(4-
IUPAC Name ) ) [2]
bromophenyl)acetic acid

(R)-2-(4-Bromophenyl)glycine,
Synonyms ) [2]
D-4-Bromophenylglycine

CAS Number 1260220-71-0 [31[4]
Molecular Formula CsHsBrNO2 [2][3]
Molecular Weight 230.06 g/mol [2][3]

N--INVALID-LINK--
SMILES (3]
C1=CC=C(Br)C=C1

APLQICUORRMFHY-
INChl Key [2][4]
SSDOTTSWSA-N

Chemical Structure and Stereochemistry

The defining feature of this molecule is its chirality, which originates from the a-carbon bonded
to four different substituents: a hydrogen atom, an amino group, a carboxylic acid group, and a
4-bromophenyl group.[5] The "(R)" designation in its name refers to the specific spatial
configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules. This
stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different
pharmacological and toxicological profiles.[1]

2D structure of (R)-2-amino-2-(4-bromophenyl)acetic acid

Synthesis of Chiral a-Amino Acids

The synthesis of enantiomerically pure a-amino acids is a cornerstone of pharmaceutical
chemistry.[6] Methodologies can be broadly categorized into chiral resolution of racemic
mixtures and asymmetric synthesis, with the latter being more efficient as it avoids discarding
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50% of the material. Asymmetric synthesis aims to create the desired stereocenter selectively.

[7]

Synthetic Strategies

Several powerful strategies have been developed for the asymmetric synthesis of a-amino
acids:

o Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct a
stereoselective reaction, after which the auxiliary is removed.[8]

o Catalytic Asymmetric Synthesis: A small amount of a chiral catalyst (e.g., a transition metal
complex with a chiral ligand or a chiral organocatalyst) is used to generate large quantities of
the enantiomerically enriched product.[9] This is often the preferred industrial method due to
its high efficiency.

e Enzymatic Resolution/Synthesis: Enzymes are used to selectively react with one enantiomer
in a racemic mixture or to catalyze a stereoselective synthesis.

A common classical approach to a-amino acids is the Strecker synthesis, which involves
reacting an aldehyde with ammonia and cyanide to form an a-aminonitrile, followed by
hydrolysis.[1] To achieve enantioselectivity, this reaction can be modified using a chiral amine
or a chiral catalyst.

Representative Synthetic Workflow: Asymmetric Phase-
Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for synthesizing chiral
amino acids.[5] It utilizes a chiral catalyst to shuttle reactants between an agueous and an
organic phase, creating a chiral environment for the key bond-forming step. The workflow
below illustrates a conceptual pathway for synthesizing the target molecule.
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Conceptual workflow for asymmetric synthesis.

Causality Behind Experimental Choices:

» Glycine Schiff Base: The glycine is protected as a Schiff base to increase the acidity of the a-
proton, facilitating deprotonation and subsequent alkylation.

o Phase-Transfer Catalyst: The chiral catalyst is essential for enantioselectivity. It forms a
chiral ion pair with the enolate of the glycine Schiff base, which then preferentially reacts with
the 4-bromobenzaldehyde from one face, dictating the final stereochemistry.[10]
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» Biphasic System: Using an organic solvent (like toluene) and an aqueous phase allows for
easy separation and recycling of the catalyst and base, which is advantageous for industrial-

scale production.[7]

» Acidic Hydrolysis: This final step is crucial for deprotecting both the amino and carboxyl

groups to yield the final free amino acid.

Analytical Characterization

Rigorous analytical validation is required to confirm the identity, purity, and enantiomeric excess
of the synthesized compound.

Standard Analytical Techniques
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Technique

Purpose

Expected Observations

NMR Spectroscopy

Structural elucidation and

confirmation.

1H NMR: Signals
corresponding to aromatic
protons (in the ~7.5 ppm
region), the a-proton, and
exchangeable protons from the
amine and carboxylic acid
groups. 3C NMR: Resonances
for the aromatic carbons, the
a-carbon, and the carbonyl

carbon.

Mass Spectrometry

Determination of molecular

weight and formula.

A molecular ion peak
corresponding to the exact
mass of the compound (e.g.,
228.9738 m/z for [M-H]~). The
isotopic pattern will clearly
indicate the presence of one

bromine atom.

Chiral HPLC

Determination of enantiomeric
purity (enantiomeric excess, %

ee).

Using a chiral stationary
phase, the (R) and (S)
enantiomers will have different
retention times, allowing for
their separation and
quantification. A successful
synthesis will show a major
peak for the (R)-enantiomer
and a minimal or absent peak

for the (S)-enantiomer.

Infrared (IR) Spectroscopy

Identification of functional

groups.

Characteristic absorption
bands for N-H stretching
(amine), O-H stretching
(carboxylic acid), C=0
stretching (carbonyl), and C-Br

stretching.
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Protocol: Enantiomeric Excess Determination by Chiral
HPLC

This protocol provides a self-validating system for assessing the success of an enantioselective
synthesis.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-amino-2-(4-
bromophenyl)acetic acid to determine the enantiomeric excess (% ee).

Methodology:
o Standard Preparation:

o Accurately weigh and dissolve a sample of the racemic (R/S)-2-amino-2-(4-
bromophenyl)acetic acid in the mobile phase to a known concentration (e.g., 1 mg/mL).
This serves as the validation standard to confirm that the column and conditions can
separate the two enantiomers.

o Accurately weigh and dissolve the synthesized (R)-enantiomer sample in the mobile
phase to the same concentration.

o Chromatographic Conditions (lllustrative Example):
o Column: Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or similar).

o Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an acidic modifier
like trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v). The exact ratio must be optimized.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 220 nm.
o Temperature: 25 °C.

e Analysis Procedure:

o Inject the racemic standard. Two well-resolved peaks should be observed. Record their
retention times (t1 and t2).
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o Inject the synthesized sample.

o Integrate the peak areas for both enantiomers in the sample chromatogram.

o Calculation:
o Enantiomeric Excess (% ee) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) | x 100%

o Ahigh % ee (e.g., >98%) indicates a highly successful and selective synthesis.[9]

Applications in Drug Development

(R)-2-amino-2-(4-bromophenyl)acetic acid is not typically an active pharmaceutical
ingredient (API) itself but rather a high-value intermediate. Its utility stems from its rigid
structure and reactive functionalities.

Scaffold for Structure-Activity Relationship (SAR)
Studies

SAR studies are fundamental to medicinal chemistry, aiming to understand how a molecule's
structure relates to its biological activity.[1] This compound provides an excellent starting
scaffold. Researchers can systematically modify its three main functional points to generate a
library of new compounds for biological screening.
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Role as a scaffold in SAR studies.

Modify
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Role as a scaffold in SAR studies.

o Amine Modification: Acylation or alkylation can alter hydrogen bonding capacity and
metabolic stability.[1]

o Carboxylic Acid Modification: Conversion to esters or amides can modify the molecule's
charge state, potentially improving cell permeability in a prodrug strategy.[1]

o Aromatic Ring Modification: The bromine atom is a key site for palladium-catalyzed cross-
coupling reactions, allowing for the introduction of diverse substituents to probe interactions
with a biological target's binding pocket.[1]

Precursor to Biologically Active Molecules

Halogenated phenylglycines are recognized precursors in the synthesis of various
pharmaceuticals. While specific APIs derived directly from this exact compound may not be
widely public, the structural motif is valuable. The combination of the chiral amino acid
backbone and the substituted phenyl ring is found in molecules targeting enzymes and
receptors where precise 3D orientation is essential for activity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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